molecular formula C16H15N3O B5639342 1-{6-[3-(1H-pyrazol-1-yl)phenyl]pyridin-2-yl}ethanol

1-{6-[3-(1H-pyrazol-1-yl)phenyl]pyridin-2-yl}ethanol

Cat. No. B5639342
M. Wt: 265.31 g/mol
InChI Key: DYULDRSMDMWJSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related pyrazole derivatives often involves multicomponent reactions, including condensation and cyclization processes. For example, derivatives of pyrazolo[3,4-b]pyridine have been synthesized using ultrasound-promoted regioselective reactions, offering rapid methods with excellent yields (Nikpassand et al., 2010). Similarly, the synthesis of 1-phenyl-2-(2-pyridyl)ethanol derivatives can be achieved through Knoevenagel condensation reactions without the need for catalysts or solvents, highlighting the versatility of synthetic approaches for related compounds (Percino et al., 2015).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives reveals significant insights into their chemical behavior. For instance, the crystal structure analysis of related compounds has shown various conformations and hydrogen bonding patterns that impact their stability and reactivity. The ethanol hemisolvates of some benzyl-substituted tetrahydropyrazolo[3,4-b]pyridines exhibit different crystal structures despite similar molecular constitutions, indicating the influence of minor variations in molecular structure on the physical properties of these compounds (Cruz et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving pyrazole derivatives are diverse, reflecting their broad utility in synthetic chemistry. The use of 2-(pyridin-2-yl)ethanol as a protecting group for carboxylic acids showcases the functional versatility of pyridyl ethanol derivatives. This moiety can be selectively removed post-polymerization, demonstrating its applicability in polymer chemistry (Elladiou & Patrickios, 2012).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as solubility and crystallinity, are crucial for their application in various domains. The solvation and crystalline forms can significantly affect the compound's behavior in biological systems or chemical reactions. For example, the isomorphism observed in benzyl-substituted tetrahydropyrazolo[3,4-b]pyridine derivatives underscores the importance of solvation and crystal structure in determining the physical properties of these compounds (Cruz et al., 2008).

Mechanism of Action

The mechanism of action of similar compounds has been studied in the context of their antiviral and antitumoral activity. It was shown that subtle structural variations on the phenyl moiety allowed to tune biological properties toward antiviral or antitumoral activity .

Future Directions

The future directions for research on similar compounds could include further exploration of their biological activities, such as their antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Additionally, the development of new synthetic routes for these compounds could also be a focus of future research .

properties

IUPAC Name

1-[6-(3-pyrazol-1-ylphenyl)pyridin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-12(20)15-7-3-8-16(18-15)13-5-2-6-14(11-13)19-10-4-9-17-19/h2-12,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYULDRSMDMWJSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC(=N1)C2=CC(=CC=C2)N3C=CC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{6-[3-(1H-pyrazol-1-yl)phenyl]pyridin-2-yl}ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.